1-(5,7-Dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea
Description
Properties
IUPAC Name |
1-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS2/c1-8-6-9(2)12-10(7-8)15-14(20-12)17-13(18)16-11-4-3-5-19-11/h3-7H,1-2H3,(H2,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJPGLLYBRRDEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NC(=O)NC3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5,7-Dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea typically involves the reaction of 5,7-dimethylbenzo[d]thiazol-2-amine with thiophene-2-carbonyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Additionally, optimization of reaction conditions such as temperature, solvent, and catalyst concentration is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(5,7-Dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, alcohols, dichloromethane, and base catalysts like triethylamine.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Urea derivatives with different substituents.
Scientific Research Applications
The biological activities of 1-(5,7-Dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea have been investigated in several studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that compounds similar to 1-(5,7-Dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea exhibit significant antimicrobial properties. For instance, derivatives containing the benzo[d]thiazole moiety have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The structure–activity relationship (SAR) studies suggest that modifications on the thiophene ring can enhance antimicrobial efficacy .
Anticancer Potential
The compound has also been studied for its anticancer properties. In vitro assays demonstrated that it can inhibit the proliferation of cancer cell lines, including those derived from breast and lung cancers. The mechanism of action appears to involve the induction of apoptosis in cancer cells . Further investigations into its pharmacokinetics and bioavailability are ongoing to assess its potential for therapeutic use.
Case Studies
Synthesis and Derivatives
The synthesis of 1-(5,7-Dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions, including cyclization reactions that form the benzo[d]thiazole core. Various derivatives have been synthesized to enhance its biological activity or to explore different therapeutic potentials.
Synthetic Route Example
A typical synthetic route may involve:
- Formation of benzo[d]thiazole via cyclization of appropriate precursors.
- Substitution reactions to introduce thiophene groups.
- Urea formation through reaction with isocyanates or amines.
Mechanism of Action
The mechanism of action of 1-(5,7-Dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of kinases or proteases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Heterocyclic Cores
- Pyrimidin-2-ol/thiol Derivatives (4a–d, 5a–d): These compounds replace the benzothiazole core with a pyrimidinone or pyrimidinthione ring, retaining the thiophen-2-yl group. For example, 4a (4-(5-substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol) exhibits a benzofuran-pyrimidine hybrid structure.
- Thiazolidin-4-one Derivatives (7a–h): Synthesized from the same precursor as the target compound, these derivatives (e.g., 7a) incorporate a thiazolidinone ring instead of the urea-thiophene moiety. The thiazolidinone introduces a ketone group, increasing polarity (logP ~1.2–1.8) but reducing thermal stability (melting points: 185–231°C vs. 220°C for the target) .
Urea Derivatives with Varied Substituents
TTU Series (TTU14–TTU16) :
These compounds feature a thiophenylthiazole-urea scaffold with substituents like 3,4-dimethoxyphenyl (TTU14), 3,4,5-trimethoxyphenyl (TTU15), and naphthyl (TTU16). While TTU14–TTU16 share the urea-thiophene linkage, the absence of a benzothiazole core distinguishes them from the target compound. Their melting points (185–231°C) suggest lower crystallinity compared to the target’s 220°C, likely due to bulkier substituents .- Aryl-Substituted Ureas (11a–o): Compounds such as 11i (1-phenyl-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea) exhibit a piperazine-thiazole-urea framework. The target compound lacks the piperazine moiety, resulting in a lower molecular weight (398.5 g/mol vs.
Bioactive Benzothiazole-Urea Analogues
- AR-A014418 :
A structurally related benzothiazole-urea (1-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea) with a nitro group on the thiazole ring. Its IC₅₀ of 330 nM (glycogen synthase kinase-3β inhibition) highlights the importance of electron-withdrawing substituents, which are absent in the target compound .
Key Comparative Data
Research Findings and Implications
- Synthetic Efficiency : The target compound’s yield (77%) is comparable to analogues like 7a–h (75–88%) but lower than 11i (87.8%), suggesting that electron-donating groups (e.g., methyl in benzothiazole) may hinder reaction efficiency compared to simpler aryl groups .
- Thermal Stability : The higher melting point of the target compound (220°C) vs. TTU14 (185–187°C) indicates that the benzothiazole core enhances crystalline packing compared to thiophenylthiazole derivatives .
- Structural-Activity Trends : While bioactivity data for the target compound is unavailable, analogues like AR-A014418 demonstrate that nitro or methoxy substituents enhance potency, suggesting that the target’s dimethyl groups may optimize steric effects for specific targets .
Biological Activity
1-(5,7-Dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea is a synthetic organic compound classified as a urea derivative. Its unique structure, characterized by a benzo[d]thiazole ring and a thiophene ring, positions it as a candidate for various biological applications. This article reviews the biological activities associated with this compound, synthesizing findings from multiple studies to present a comprehensive overview.
Chemical Structure and Synthesis
The compound's IUPAC name is 1-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-thiophen-2-ylurea. The synthesis typically involves the reaction of 5,7-dimethylbenzo[d]thiazol-2-amine with thiophene-2-carbonyl isocyanate in organic solvents like dichloromethane under reflux conditions.
The biological activity of 1-(5,7-Dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea is primarily attributed to its ability to interact with specific molecular targets. It may inhibit various enzymes and receptors, leading to effects such as:
- Inhibition of Kinases : The compound has shown potential in inhibiting kinase activity, which is crucial in regulating cell proliferation and apoptosis in cancer cells.
- Antimicrobial Activity : Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymes within bacteria, contributing to its antimicrobial properties .
Anticancer Activity
Research indicates that derivatives of benzothiazole and thiophene exhibit significant anticancer properties. For instance, compounds similar to 1-(5,7-Dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea have demonstrated antiproliferative effects against various cancer cell lines, including:
The compound's effectiveness against U937 cells was compared with etoposide, a standard chemotherapy drug .
Antimicrobial Activity
The compound has shown broad-spectrum antimicrobial activity. Its structure allows it to effectively penetrate bacterial membranes and inhibit vital cellular functions. Studies have reported its efficacy against various bacterial strains, although specific IC50 values for these activities remain under investigation .
Case Studies
Several studies have explored the biological effects of compounds structurally related to 1-(5,7-Dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea:
- Antiproliferative Studies : In vitro tests demonstrated that compounds with similar structures inhibited cell proliferation across multiple cancer types. For example, a study found that modifications on the urea moiety significantly impacted the antiproliferative activity against breast cancer cell lines .
- T-cell Proliferation Inhibition : A related study highlighted that certain benzothiazole derivatives exhibited potent inhibition of T-cell proliferation (IC50 = 0.004 μM), suggesting potential applications in immunomodulation and cancer therapy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-(5,7-Dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea, and how can reaction conditions be standardized?
- The synthesis typically involves multi-step reactions starting from 5,7-dimethylbenzothiazole and thiophen-2-yl isocyanate. Key steps include:
- Formation of the benzothiazole core via cyclization of substituted aniline precursors under reflux conditions (ethanol or DMF) .
- Urea coupling using carbodiimide-mediated reactions to link the benzothiazole and thiophene moieties .
- Purification via recrystallization or column chromatography to achieve >95% purity .
- Standardization requires monitoring reaction progress with TLC and optimizing parameters (temperature, solvent, catalyst) via Design of Experiments (DoE) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- NMR spectroscopy (¹H/¹³C) confirms regioselectivity of substitutions on the benzothiazole and thiophene rings .
- HPLC-MS ensures purity and validates molecular weight .
- IR spectroscopy identifies urea C=O stretches (~1650 cm⁻¹) and aromatic C-H vibrations .
Q. What preliminary biological screening assays are recommended to assess its bioactivity?
- Anticancer activity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with GI₅₀ values compared to reference compounds like cisplatin .
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria and fungi .
- Enzyme inhibition : Kinase or protease inhibition assays using fluorescence-based substrates .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position on benzothiazole) influence bioactivity?
- Comparative studies show that:
- 5,7-Dimethyl groups on benzothiazole enhance lipophilicity, improving membrane permeability .
- Thiophene substitution at the urea nitrogen increases π-π stacking with enzyme active sites, boosting inhibition potency .
- Example: A 2024 study found that replacing dimethyl groups with halogens reduced anticancer activity by 40% .
Q. What computational methods can predict binding modes with biological targets?
- Molecular docking (AutoDock Vina) identifies potential interactions with kinases or DNA topoisomerases .
- MD simulations (GROMACS) assess stability of ligand-target complexes over 100 ns trajectories .
- QSAR models correlate electronic descriptors (e.g., HOMO/LUMO energies) with observed bioactivity .
Q. How can contradictory data on biological activity (e.g., varying GI₅₀ values across studies) be resolved?
- Standardize assay protocols : Ensure consistent cell lines, incubation times, and positive controls .
- Validate purity : Impurities >5% can skew results; use orthogonal analytical methods (e.g., NMR + HPLC) .
- Control solvent effects : DMSO concentrations >0.1% may artifactually inhibit cell growth .
Q. What strategies improve metabolic stability and reduce toxicity in vivo?
- Prodrug design : Mask the urea group with enzymatically cleavable moieties (e.g., acetyl) to enhance bioavailability .
- CYP450 inhibition assays identify metabolic liabilities; structural tweaks (e.g., fluorination) slow hepatic clearance .
- Acute toxicity studies in rodents (OECD 423) establish safe dosage ranges .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
